Tributylmethylammonium chloride
Overview
Description
Tributylmethylammonium chloride is a quaternary ammonium salt with the chemical formula (CH₃CH₂CH₂CH₂)₃N(Cl)CH₃. It is commonly used as a phase-transfer catalyst in various organic synthesis reactions. This compound is known for its ability to facilitate the transfer of ions or molecules between different phases, thereby enabling reactions that might not occur under standard conditions .
Mechanism of Action
Tributylmethylammonium chloride, also known as n,n-dibutyl-n-methylbutan-1-aminium chloride, is a quaternary ammonium salt with a wide range of applications in organic synthesis .
Target of Action
The primary target of this compound is the synthesis of ε-caprolactone and 1-substituted tetrazoles . It acts as a catalyst in these reactions, facilitating the conversion of reactants to products.
Mode of Action
This compound acts as a phase transfer catalyst . In this role, it facilitates the migration of a reactant from one phase into another phase where reaction can take place. This is particularly useful in reactions where reactants are distributed in different phases and cannot interact efficiently.
Biochemical Pathways
The compound is involved in the Baeyer-Villiger oxidation of cyclohexanone . In this reaction, it helps in the synthesis of ε-caprolactone, a monomer used in the production of biodegradable polymers.
Result of Action
The action of this compound results in the efficient synthesis of ε-caprolactone and 1-substituted tetrazoles . These compounds have significant applications in the production of biodegradable polymers and pharmaceuticals, respectively.
Biochemical Analysis
Biochemical Properties
Tributylmethylammonium chloride plays a significant role in biochemical reactions, primarily as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby enhancing the efficiency of reactions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the synthesis of ɛ-caprolactone and 1-substituted tetrazoles . The nature of these interactions is primarily catalytic, where this compound enhances the reaction rates by providing an optimal environment for the reactants to interact.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can cause serious eye irritation and skin irritation, indicating its potential to disrupt cellular integrity and function . Additionally, it has been reported to be toxic to aquatic life with long-lasting effects, suggesting its potential impact on cellular metabolism and overall cellular health .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby enhancing the efficiency of reactions. At the molecular level, this compound interacts with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression. For instance, it can act as a catalyst in the synthesis of ɛ-caprolactone by Baeyer-Villiger oxidation of cyclohexanone in the presence of potassium peroxymonosulfate as an oxidizing agent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may act as an effective phase-transfer catalyst without causing significant adverse effects. At higher doses, it can cause toxic or adverse effects. For instance, it has been reported to cause skin irritation and serious eye irritation, indicating its potential toxicity at higher concentrations . The threshold effects and toxicological profile of this compound in animal models are essential for understanding its safe and effective use.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily as a phase-transfer catalyst. It interacts with enzymes and cofactors involved in the synthesis of organic compounds. For example, it can facilitate the synthesis of ɛ-caprolactone by Baeyer-Villiger oxidation of cyclohexanone
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed within various cellular compartments. The localization and accumulation of this compound within cells are essential for understanding its biochemical effects and potential toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributylmethylammonium chloride can be synthesized through the quaternization of tributylamine with methyl chloride. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction can be represented as follows:
(CH₃CH₂CH₂CH₂)₃N+CH₃Cl→(CH₃CH₂CH₂CH₂)₃N(Cl)CH₃
The product is then purified through recrystallization or distillation to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process .
Chemical Reactions Analysis
Types of Reactions
Tributylmethylammonium chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: It acts as a catalyst in nucleophilic substitution reactions, facilitating the transfer of nucleophiles between phases.
Oxidation Reactions: It is used in the Baeyer-Villiger oxidation of cyclohexanone to ɛ-caprolactone in the presence of potassium peroxymonosulfate (KHSO₅) as an oxidizing agent.
Halogenation Reactions: It can catalyze halogenation reactions by transferring halide ions between phases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide or cyanide ions. The reactions are typically carried out in biphasic systems with organic solvents and aqueous solutions.
Halogenation: Halogen sources such as chlorine or bromine are used in the presence of this compound to facilitate the transfer of halide ions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted organic compounds, depending on the nucleophile used.
Oxidation: The major product is ɛ-caprolactone when cyclohexanone is oxidized.
Halogenation: The major products are halogenated organic compounds.
Scientific Research Applications
Tributylmethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is extensively used as a phase-transfer catalyst in organic synthesis, enabling reactions that are otherwise difficult to achieve.
Biology: It is used in studies involving the transport of organic cations across biological membranes.
Comparison with Similar Compounds
Similar Compounds
- Tetramethylammonium chloride
- Tetraethylammonium chloride
- Tetrabutylammonium chloride
Uniqueness
Tributylmethylammonium chloride is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance enhances its efficiency as a phase-transfer catalyst compared to other quaternary ammonium salts with shorter or longer alkyl chains .
Properties
IUPAC Name |
tributyl(methyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30N.ClH/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPILPUZVTYHGIL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](C)(CCCC)CCCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3085-79-8 (Parent) | |
Record name | Tributylmethylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056375792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5044443 | |
Record name | N,N-Dibutyl-N-methylbutan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1-Butanaminium, N,N-dibutyl-N-methyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
56375-79-2 | |
Record name | Methyltributylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56375-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tributylmethylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056375792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanaminium, N,N-dibutyl-N-methyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N-Dibutyl-N-methylbutan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tributylmethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.651 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIBUTYLMETHYLAMMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ0B34ME3U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of Tributylmethylammonium chloride in chemical synthesis?
A1: this compound acts as a phase-transfer catalyst in various chemical reactions. For instance, it facilitates the synthesis of aromatic thioethers from aromatic halides and hydrogen sulfide []. This is particularly useful as it allows for the utilization of hydrogen sulfide, a common industrial byproduct, in the production of valuable chemicals. Additionally, it has been successfully employed in the one-pot synthesis of 1-substituted 1H-1,2,3,4-tetrazoles from 2-aminothiazoles [].
Q2: How does this compound enhance reaction rates as a catalyst?
A2: this compound acts as a phase-transfer catalyst by facilitating the transfer of reactants between immiscible phases, typically an aqueous phase and an organic phase. It achieves this by forming ion pairs with anionic reactants, making them soluble in the organic phase where the reaction can proceed more efficiently. This is particularly beneficial in reactions involving water-soluble reagents and organic-soluble substrates.
Q3: Beyond catalysis, what other applications utilize the properties of this compound?
A3: this compound is a key component in developing solid polymer electrolytes for all-solid-state chloride ion batteries [, ]. It serves as the source of chloride ions for conduction within the polymer matrix. The development of such batteries is crucial for advancing energy storage technologies that are safer and more environmentally friendly than conventional lithium-ion batteries.
Q4: Are there any studies on how this compound interacts with specific molecules?
A4: Yes, research has investigated the interaction of this compound with calix[4]pyrrole derivatives []. These macrocyclic compounds are known for their ability to bind anions. Studies using NMR titrations and extraction experiments revealed that this compound forms complexes with calix[4]pyrroles, particularly in the presence of chloride ions []. This interaction is influenced by the presence of organic-phase water, highlighting the importance of solvent effects in these systems.
Q5: What is the impact of this compound on the performance of chloride ion batteries?
A5: Research has demonstrated that this compound, when used in conjunction with a crown ether additive in the electrolyte of chloride ion batteries, significantly enhances both the rate capability and cycling stability of polyviologen cathode materials []. This improvement is attributed to the combined effects of improved charge transfer, enhanced ion transport, and increased interface stability within the battery.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.